Product packaging for beta-Endorphin (6-31)(Cat. No.:CAS No. 77761-27-4)

beta-Endorphin (6-31)

Cat. No.: B3029756
CAS No.: 77761-27-4
M. Wt: 2909.3 g/mol
InChI Key: WCOFQMXJGOCODK-JXBHHXAKSA-N
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Description

beta-Endorphin (6-31) is a endogenous peptide fragment derived from the C-terminal portion of the full-length beta-endorphin (1-31) . This fragment is characterized as a non-opioid beta-endorphin antagonist, as it lacks the N-terminal tyrosine residue essential for binding and activating classical opioid receptors . Its primary research value lies in its ability to inhibit certain effects of the full-length opioid peptide, providing a tool to dissect complex signaling pathways . Studies have shown that beta-Endorphin (6-31) can effectively inhibit morphine- and beta-endorphin-induced prolactin release, demonstrating its antagonistic properties in neuroendocrine function . A significant area of investigation involves the peptide's role in modulating the immune system, where it mediates effects on immune cells through non-opioid mechanisms . The sequence of human beta-Endorphin (6-31) is Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu, it has a molecular weight of 2909.4 g/mol, and its CAS number is 77761-27-4 . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C131H218N34O40 B3029756 beta-Endorphin (6-31) CAS No. 77761-27-4

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C131H218N34O40/c1-16-68(9)103(127(200)151-82(38-25-30-54-136)112(185)155-90(60-96(138)173)116(189)142-70(11)107(180)152-88(59-76-40-42-77(171)43-41-76)119(192)147-79(35-22-27-51-133)110(183)145-78(34-21-26-50-132)109(182)141-62-98(175)144-85(131(204)205)46-49-100(178)179)162-128(201)104(69(10)17-2)161-108(181)71(12)143-117(190)91(61-97(139)174)154-111(184)80(36-23-28-52-134)148-120(193)89(58-75-32-19-18-20-33-75)153-118(191)86(56-65(3)4)157-129(202)105(73(14)169)163-126(199)102(67(7)8)160-121(194)87(57-66(5)6)156-124(197)94-39-31-55-165(94)130(203)106(74(15)170)164-115(188)83(44-47-95(137)172)149-122(195)92(63-166)158-113(186)81(37-24-29-53-135)146-114(187)84(45-48-99(176)177)150-123(196)93(64-167)159-125(198)101(140)72(13)168/h18-20,32-33,40-43,65-74,78-94,101-106,166-171H,16-17,21-31,34-39,44-64,132-136,140H2,1-15H3,(H2,137,172)(H2,138,173)(H2,139,174)(H,141,182)(H,142,189)(H,143,190)(H,144,175)(H,145,183)(H,146,187)(H,147,192)(H,148,193)(H,149,195)(H,150,196)(H,151,200)(H,152,180)(H,153,191)(H,154,184)(H,155,185)(H,156,197)(H,157,202)(H,158,186)(H,159,198)(H,160,194)(H,161,181)(H,162,201)(H,163,199)(H,164,188)(H,176,177)(H,178,179)(H,204,205)/t68-,69-,70-,71-,72+,73+,74+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,101-,102-,103-,104-,105-,106-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOFQMXJGOCODK-JXBHHXAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C131H218N34O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2909.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endoproteolytic Processing of β Endorphin 1 31 and Truncated Forms

Proopiomelanocortin (POMC) as a Precursor

β-Endorphin is derived from proopiomelanocortin (POMC), a large precursor polypeptide. wikipedia.orgwikidoc.orgkarger.com The POMC gene encodes this precursor, which in its initial form is known as pre-pro-opiomelanocortin (pre-POMC) and is 267 amino acids long. wikipedia.org Following the removal of a 26-amino-acid signal peptide, the 241-amino-acid-long POMC polypeptide is formed. wikipedia.org This precursor contains the sequences for several biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and β-lipotropin (β-LPH). wikidoc.orgmdpi.com The specific peptides produced from POMC depend on the tissue-specific expression of various processing enzymes. wikipedia.orgnih.gov

Cleavage by Prohormone Convertases (PC1, PC2)

The initial processing of POMC is carried out by a family of serine proteases known as prohormone convertases (PCs). bioscientifica.com These enzymes recognize and cleave POMC at specific pairs of basic amino acid residues, such as Lys-Arg, Arg-Lys, or Lys-Lys. wikipedia.orgnih.gov The two primary convertases involved in POMC processing are Prohormone Convertase 1 (PC1, also known as PC1/3) and Prohormone Convertase 2 (PC2). mdpi.comencyclopedia.pubnih.gov

In the anterior pituitary, PC1 is the dominant enzyme. It cleaves POMC to produce ACTH and β-lipotropin (β-LPH). nih.govbioscientifica.commdpi.com In other tissues, such as the intermediate lobe of the pituitary and the hypothalamus, both PC1 and PC2 are active. nih.govencyclopedia.pub PC1 first cleaves POMC into pro-ACTH and β-LPH. bioscientifica.com Then, PC2 cleaves β-LPH to yield γ-lipotropin (γ-LPH) and β-endorphin (1-31). nih.govmdpi.comencyclopedia.pub

Role of Carboxypeptidase-E (CPE)

Following the cleavage by prohormone convertases, basic amino acid residues often remain at the C-terminus of the newly formed peptides. Carboxypeptidase-E (CPE) is an exopeptidase that removes these C-terminal basic residues. mdpi.comencyclopedia.pub Interestingly, while CPE is involved in the processing of many POMC-derived peptides, studies in mice with inactive CPE have shown that it is not essential for the synthesis of β-endorphin (1-31), as these mice produce even greater quantities of this peptide than wild-type mice. mdpi.comencyclopedia.pub CPE also functions as a sorting receptor in the trans-Golgi network, helping to direct POMC into the regulated secretory pathway. wikipedia.orgoup.com

Generation of β-Endorphin (6-31) and Other N-Terminally Truncated Peptides

The full-length β-endorphin (1-31) can be further processed into various truncated forms, including N-terminally truncated peptides like β-endorphin (6-31). This truncation significantly alters the biological activity of the resulting peptides.

Specificity of Enzymatic Cleavage Pathways

The generation of N-terminally truncated β-endorphin fragments is the result of specific enzymatic activities. While the enzymes responsible for the specific cleavage that produces β-endorphin (6-31) are not fully elucidated in all contexts, various peptidases are known to be involved in the degradation and modification of β-endorphin. These include aminopeptidases, dipeptidyl peptidase III and IV (DPP III, DPP IV), and other serine proteases. nih.govnih.gov For instance, studies have shown that T-cell proliferation can be modulated by β-endorphin (6-31) at non-opioid receptors. nih.govfrontiersin.org The processing patterns of β-endorphin into its N-terminal fragments differ across various regions of the central nervous system. nii.ac.jp

Identification of Intermediate and End Products

The processing of β-endorphin (1-31) results in a variety of intermediate and final peptide products. Besides the full-length peptide, several C-terminally and N-terminally truncated forms have been identified.

Table 1: Major Processing Products of β-Lipotropin and β-Endorphin

PrecursorEnzyme(s)Product(s)
β-Lipotropin (β-LPH)PC2γ-Lipotropin (γ-LPH), β-Endorphin (1-31)
β-Endorphin (1-31)Various Peptidasesβ-Endorphin (1-27), β-Endorphin (1-26), β-Endorphin (6-31), other fragments

Initially, many of these fragments were considered inactive byproducts of β-endorphin degradation. nii.ac.jp However, subsequent research has revealed that some of these truncated peptides, including β-endorphin (1-27) and β-endorphin (1-17), possess their own biological activities, sometimes acting as partial agonists or antagonists to the full-length peptide. nii.ac.jp For example, β-endorphin (1-27) has been shown to antagonize the analgesic effects of β-endorphin (1-31). frontiersin.orgfrontiersin.org

Distribution of β-Endorphin (6-31) in Biological Systems

β-Endorphin and its various processed forms, including truncated versions, are found in several key locations throughout the body. The primary sites of POMC synthesis and, consequently, β-endorphin production are the anterior and intermediate lobes of the pituitary gland and the arcuate nucleus of the hypothalamus. mdpi.comencyclopedia.pubnih.gov From these locations, β-endorphin is distributed to various parts of the central nervous system, including the thalamus, midbrain, amygdala, hippocampus, and brainstem. mdpi.comencyclopedia.pub

The distribution of specific truncated forms like β-endorphin (6-31) is less extensively mapped than that of the full-length peptide. However, evidence suggests that the processing of β-endorphin is tissue-specific, leading to different profiles of truncated peptides in different brain regions and peripheral tissues. nii.ac.jpnih.gov For example, while β-endorphin (1-31) is the predominant form in the anterior pituitary and hypothalamus, shorter forms are more common in other brain regions like the hippocampus. nih.gov Furthermore, β-endorphin and its processing enzymes have been identified in peripheral tissues, including the skin and immune cells, suggesting localized production and function in these areas. encyclopedia.pubnih.gov Studies have also demonstrated effects of β-endorphin (6-31) on immune cells, such as T-lymphocytes, indicating its presence and activity in the immune system. nih.govfrontiersin.org

Molecular Structure and Conformational Dynamics of β Endorphin 6 31

Primary Amino Acid Sequence Analysis of the (6-31) Fragment

The primary structure of β-Endorphin (6-31) consists of a specific 26-amino acid sequence. This sequence is crucial for its three-dimensional structure and, consequently, its biological interactions. The sequence is as follows: Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu. elabscience.compeptide.combiosynth.com This fragment is also referred to as β-Lipotropin (64-89) in some contexts. peptide.com

The molecular formula for this peptide is C131H218N34O40, with a calculated molecular weight of approximately 2909.4 g/mol . elabscience.combiosynth.com

Table 1: Amino Acid Sequence of β-Endorphin (6-31)

PositionThree-Letter CodeOne-Letter Code
6ThrT
7SerS
8GluE
9LysK
10SerS
11GlnQ
12ThrT
13ProP
14LeuL
15ValV
16ThrT
17LeuL
18PheF
19LysK
20AsnN
21AlaA
22IleI
23IleI
24LysK
25AsnN
26AlaA
27TyrY
28LysK
29LysK
30GlyG
31GluE

Secondary Structure Predictions and Experimental Characterization

The secondary structure of β-endorphin and its fragments is highly dependent on the environment. In aqueous solutions, full-length β-endorphin and the (6-31) fragment tend to exist in a largely unstructured or random coil conformation. plos.orgnih.gov However, the presence of certain agents can induce more ordered structures.

Circular dichroism (CD) spectroscopy studies have provided significant experimental data on the conformational behavior of β-Endorphin (6-31). plos.orgnih.gov In the absence of structure-inducing agents like heparin, β-Endorphin (6-31) remains predominantly unstructured. plos.orgnih.gov However, in the presence of low molecular weight (LMW) heparin, the (6-31) fragment, which initially exhibits a mix of random coil and helix, transitions to a mostly α-helical conformation after four days. plos.orgnih.gov This is in contrast to the full-length β-endorphin, which under the same conditions, transitions from an α-helix to a β-sheet structure. plos.orgnih.gov By day seven, both the full-length and the (6-31) fragment adopt a predominantly β-sheet conformation. plos.orgnih.gov

Furthermore, studies using trifluoroethanol (TFE), a known helix-inducing solvent, have shown that full-length β-endorphin can be induced to form a helical structure at TFE concentrations greater than 20% (v/v). plos.org In contrast, Adrenocorticotropic hormone (ACTH), another peptide derived from the same precursor protein, proopiomelanocortin (POMC), does not show a similar conformational change even at high TFE concentrations. plos.orgplos.org

Solid-state NMR studies on full-length β-endorphin have revealed that it can form amyloid fibrils with a β-solenoid conformation. rcsb.org This structure is characterized by a protonated glutamate (B1630785) residue within the fibrillar core, which is thought to be crucial for the pH-dependent release of the hormone from its amyloid storage form in secretory granules. rcsb.org While these studies were conducted on the full-length peptide, they provide a framework for understanding the potential fibrillar structures that fragments like β-Endorphin (6-31) might adopt under specific conditions.

Conformational Stability and Resistance to Enzymatic Degradation

The conformation of β-endorphin and its fragments plays a critical role in their stability and resistance to enzymatic breakdown. The full-length β-endorphin is notably more resistant to degradation by enzymes like leucine (B10760876) aminopeptidase (B13392206) and a membrane-bound aminopeptidase from the rat brain compared to smaller opioid peptides like methionine enkephalin. bioscientifica.combioscientifica.com This increased stability is attributed to its tendency to adopt a conformation that makes it less susceptible to enzymatic attack. bioscientifica.combioscientifica.com

The enzymatic processing of β-endorphin (1-31) is a complex process involving several peptidases, including aminopeptidases, angiotensin-converting enzyme (ACE), and insulin-degrading enzyme. nih.gov These enzymes can cleave the peptide at various sites, leading to a variety of fragments. For instance, insulin-degrading enzyme has been shown to produce β-endorphin (1-17) and β-endorphin (1-18) from the full-length peptide. nih.govnih.gov The cleavage sites are often located in the connector region of the peptide, such as the sequence around Leu17-Phe18-Lys19. nih.gov

The removal of the N-terminal amino acids from β-endorphin significantly impacts its biological activity. The N-terminal tyrosine residue is essential for the analgesic properties of β-endorphin. nih.gov The (6-31) fragment, lacking the N-terminal opioid motif (Tyr-Gly-Gly-Phe-Met), is considered a non-opioid antagonist. peptide.com

Studies on the aggregation of β-Endorphin (6-31) have shown that it forms fewer and thinner amyloid-like fibrils compared to the full-length peptide in the presence of heparin. plos.orgnih.gov This suggests that the N-terminal region of β-endorphin plays a role in its aggregation and amyloid formation tendency. nih.gov

Receptor Interactions and Binding Profiles of β Endorphin 6 31

Opioid Receptor Binding Affinity and Selectivity

The binding of opioid peptides to their receptors is critically dependent on specific structural motifs. For β-endorphin, the N-terminal tyrosine residue is paramount for its interaction with mu, delta, and kappa opioid receptors.

Interactions with Delta-Opioid Receptors (DOR)

Similar to its interaction with MORs, β-endorphin (6-31) shows a negligible affinity for delta-opioid receptors. The high affinity of the parent molecule, β-endorphin (1-31), for DORs is contingent upon its intact N-terminus. frontiersin.org The absence of this critical structural element in β-endorphin (6-31) precludes any significant binding to DORs.

Interactions with Kappa-Opioid Receptors (KOR)

The binding affinity of β-endorphin (1-31) for kappa-opioid receptors is generally lower than for MORs and DORs. nih.gov For the truncated fragment β-endorphin (6-31), there is no evidence to suggest any significant interaction with KORs, consistent with the established understanding that the N-terminal region is indispensable for opioid receptor binding.

Comparative Analysis with β-Endorphin (1-31)

The difference in opioid receptor binding between β-endorphin (1-31) and β-endorphin (6-31) is stark. While the full-length peptide is a potent, non-selective agonist at MOR and DOR, the (6-31) fragment is essentially devoid of activity at these classical opioid receptors. nih.govfrontiersin.org This is attributed to the "message-address" concept of opioid peptide function, where the N-terminal "message" (Tyr-Gly-Gly-Phe) is responsible for receptor activation, and the C-terminal "address" sequence modulates affinity and selectivity. In β-endorphin (6-31), the "message" is absent.

CompoundMu-Opioid Receptor (MOR) AffinityDelta-Opioid Receptor (DOR) AffinityKappa-Opioid Receptor (KOR) Affinity
β-Endorphin (1-31) HighHighLow to Moderate
β-Endorphin (6-31) NegligibleNegligibleNegligible

Non-Opioid Receptor Binding and Mechanisms

Despite its lack of interaction with classical opioid receptors, β-endorphin (6-31) is not biologically inert. Evidence points towards its interaction with distinct non-opioid binding sites.

Modulation of G Protein-Coupled Receptor Signaling Pathways

The truncated peptide β-Endorphin (6-31) represents the C-terminal portion of the full-length β-Endorphin (1-31) and notably lacks the N-terminal Tyr-Gly-Gly-Phe motif essential for classical opioid receptor activity. frontiersin.org Consequently, its interactions with G Protein-Coupled Receptors (GPCRs) and subsequent modulation of signaling pathways diverge significantly from its parent molecule, primarily engaging non-opioid receptor systems. nih.gov Research indicates that the effects of β-Endorphin (6-31) are not inhibited by the general opioid antagonist naloxone, confirming its activity through non-opioid mediated pathways. nih.gov

Non-Opioid Receptor-Mediated Signaling in Immune Cells

A significant body of research points to the role of β-Endorphin (6-31) in modulating the function of various immune cells through non-opioid GPCRs. These interactions lead to distinct downstream signaling cascades that are independent of the canonical pathways associated with opioid receptors, such as the inhibition of adenylyl cyclase. nih.govnih.gov

One of the key signaling events triggered by β-Endorphin (6-31) in immune cells is the mobilization of intracellular calcium ([Ca2+]i). In a study on mouse peritoneal macrophages, β-Endorphin (6-31) was found to enhance phagocytosis of latex particles. nih.gov This effect, while less potent than that of the full-length β-Endorphin (1-31), was demonstrated to be largely dependent on intracellular calcium. nih.gov The enhancement of phagocytosis was significantly suppressed by the intracellular calcium chelator BAPTA-AM, providing strong evidence for the involvement of [Ca2+]i as a critical second messenger in the signaling pathway initiated by β-Endorphin (6-31) in these cells. nih.gov The process was found to be partially independent of extracellular calcium, suggesting that the peptide triggers the release of calcium from intracellular stores, a hallmark of signaling pathways involving Gq-protein coupling and subsequent activation of phospholipase C (PLC). nih.govuniprot.org

Furthermore, studies have shown that β-Endorphin (6-31) can modulate T-cell proliferation via non-opioid receptors, highlighting another immunomodulatory role mediated by distinct signaling pathways. nih.gov

Research Findings on Cellular Effects and Signaling

The signaling pathways modulated by β-Endorphin (6-31) are characterized by their reliance on non-opioid receptors and the mobilization of intracellular second messengers other than cyclic AMP (cAMP). Unlike β-Endorphin (1-31), which primarily couples to Gi/o proteins to inhibit adenylyl cyclase and reduce cAMP levels, the actions of β-Endorphin (6-31) point towards alternative G-protein coupling. uniprot.orgmdpi.compnas.org

The table below summarizes key research findings regarding the cellular effects and signaling pathways associated with β-Endorphin (6-31).

Table 1: Research Findings on β-Endorphin (6-31) Receptor Interactions and Signaling

Cell Type Observed Effect Signaling Pathway Implication Antagonist Effect Reference
Mouse Peritoneal Macrophages Enhanced Phagocytosis Dependent on intracellular Ca²⁺ mobilization. Not inhibited by Naloxone. nih.gov
Human T-Lymphocytes Modulation of Proliferation Interaction with non-opioid receptors. Not applicable/not opioid-mediated. nih.gov
Human Monocytes Chemotaxis Non-opioid receptor action. Not inhibited by Naloxone. nih.gov

While it is established that β-Endorphin (6-31) acts through non-opioid GPCRs and that its signaling involves intracellular calcium, the specific identity of the receptor(s) and the complete sequence of the downstream signaling cascade, including the specific G-protein subtype (e.g., Gq/11) and the involvement of intermediates like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), remain areas of ongoing investigation.

Structure Activity Relationships of β Endorphin 6 31 in Biological Systems

Impact of N-Terminal Truncation on Opioid Activity

The removal of the first five amino acids from β-endorphin to form the (6-31) fragment has a profound and definitive impact on its ability to act as a typical opioid agonist.

Loss of the Tyr-Gly-Gly-Phe Motif in (6-31)

All established endogenous opioid peptides, including endorphins, enkephalins, and dynorphins, share a common N-terminal amino acid sequence: Tyr-Gly-Gly-Phe. wikipedia.orgnih.govmdpi.com This "opioid motif" is indispensable for their interaction with opioid receptors and subsequent analgesic and euphoric effects. nih.govcambridge.org The tyrosine residue at the first position (Tyr¹) is particularly crucial; its phenolic hydroxyl group is considered essential for opioid activity, and its removal leads to a complete loss of bioactivity. cambridge.org The fragment β-endorphin (6-31) is defined by the absence of this critical Tyr-Gly-Gly-Phe-Met segment. This N-terminal truncation fundamentally alters the peptide's ability to bind to and activate opioid receptors in the manner of its parent molecule. nih.govplos.org

Functional Consequences on Analgesic Potency

The absence of the N-terminal opioid motif renders β-endorphin (6-31) devoid of the potent analgesic properties characteristic of full-length β-endorphin (1-31). nih.govnih.gov Research has consistently shown that removal of the N-terminal sequence results in a loss of specific affinity for opiate receptors and an absence of analgesic activity. nih.govbioscientifica.com

Instead of producing analgesia, studies have demonstrated that β-endorphin (6-31) can act as an antagonist to opioid-induced effects. It has been shown to inhibit the analgesia produced by both morphine and β-endorphin (1-31) in mouse tail-flick tests. nih.gov This suggests that while it cannot activate the receptor to produce an analgesic response, it may compete with or otherwise interfere with the binding of opioid agonists.

Peptide FragmentOpioid ActivityAnalgesic EffectReference
β-Endorphin (1-31)Potent AgonistStrong Analgesia wikipedia.orgmdpi.com
β-Endorphin (6-31)Antagonist/InactiveNo Analgesic Effect; Inhibits Morphine-induced analgesia nih.govnih.gov
β-Endorphin (1-15)InactiveNo Inhibitory Activity nih.gov

Role of the C-Terminal Sequence in Mediating Peptide Activity

While the N-terminus of β-endorphin is considered the "message" for opioid activity, the C-terminal sequence is viewed as the "address" that confers potency and specificity. bioscientifica.compnas.org In β-endorphin (6-31), this C-terminal portion is preserved and mediates biological effects that are distinct from the classic opioid actions.

Studies have identified non-opioid binding sites that specifically recognize the C-terminal segment of β-endorphin. nih.gov Research on neuroblastoma x glioma hybrid cells provided direct evidence for two separate binding sites for β-endorphin: one that recognizes the N-terminal enkephalin sequence and another that binds the non-opioid C-terminal segment, such as β-endorphin (6-31). nih.gov

The biological activities associated with this C-terminal region are diverse and often related to the immune system. For instance, β-endorphin (6-31) has been shown to be active in human monocyte chemotaxis, an effect that is not reversible by the opioid antagonist naloxone, indicating a non-opioid receptor mechanism. nih.gov Similarly, fragments like β-endorphin (6-31) were found to modulate T cell proliferation through non-opioid receptors. nih.gov Furthermore, structure-activity studies on the lipolytic (fat-releasing) action of β-endorphin revealed that the C-terminal part is crucial, with β-endorphin (6-31) being one of the few active fragments in stimulating glycerol (B35011) release from adipose tissue in vitro. oup.com

FragmentBiological ActivityReceptor TypeReference
β-Endorphin (6-31)Monocyte ChemotaxisNon-Opioid nih.gov
β-Endorphin (6-31)T-Cell Proliferation ModulationNon-Opioid nih.gov
β-Endorphin (6-31)Lipolysis StimulationNon-Opioid oup.com
β-Endorphin (6-31)Antagonist of β-Endorphin AnalgesiaOpioid (Antagonistic) nih.govpeptide.com

Influence of Post-Translational Modifications on Activity

Post-translational modifications are crucial enzymatic processes that alter protein and peptide function after their initial synthesis. nih.gov For β-endorphin and its fragments, the most significant of these modifications is N-terminal acetylation. wikipedia.orgbioscientifica.com

Acetylation of the N-terminus of full-length β-endorphin (1-31) completely inactivates its opioid properties by preventing it from binding to opioid receptors. wikipedia.orgbioscientifica.com This modification is a physiological mechanism for regulating the potent activity of β-endorphin. bioscientifica.com While the direct acetylation of the β-endorphin (6-31) fragment is not extensively documented, the principle derived from the parent molecule is clear: modification of the N-terminal amine group is a key inactivating step for opioid receptor interaction. Since β-endorphin (6-31) already lacks the primary opioid-binding motif at its N-terminus, further acetylation at its new N-terminus (the original 6th amino acid) would not be expected to restore any opioid function and would likely maintain its inactive or non-opioid profile. Other post-translational modifications like proteolysis at the C-terminus are also known to reduce or abolish analgesic potency, underscoring that the entire peptide structure is essential for the full spectrum of β-endorphin's activity. bioscientifica.comfrontiersin.org

Physiological and Cellular Mechanisms Mediated by β Endorphin 6 31

Neurophysiological Modulation

β-Endorphin (6-31) participates in the complex signaling network of the nervous system, influencing neuronal communication through various mechanisms.

Role in Neuromodulation and Volume Transmission

β-endorphin is recognized for its role in volume transmission, a form of non-synaptic communication where signaling molecules travel through the extracellular fluid and cerebrospinal fluid (CSF) to reach distant target cells. nih.govnih.gov This process allows for a broader and more sustained influence on neuronal activity compared to classical synaptic transmission. nih.gov Studies have shown that β-endorphin is released into the ventricular system in response to various stimuli, particularly novel ones, suggesting its involvement in widespread neuromodulation. wikipedia.orgebi.ac.uk While the direct role of the fragment β-endorphin (6-31) in volume transmission is not explicitly detailed in the provided search results, the general mechanism of its parent molecule provides a framework for its potential widespread influence within the central nervous system.

Effects on Neurotransmitter Release (e.g., GABA, Substance P)

The full-length β-endorphin molecule is known to modulate the release of key neurotransmitters. In the central nervous system, it inhibits the release of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. wikipedia.orgnih.govnih.gov This inhibition of GABA can lead to an increase in dopamine (B1211576) release, contributing to the analgesic and rewarding effects of β-endorphin. nih.govanesthesiologydfw.com In the peripheral nervous system, β-endorphin inhibits the release of Substance P from nerve terminals, a crucial step in reducing the transmission of pain signals. wikipedia.orgnih.govanesthesiologydfw.com Although the specific actions of β-endorphin (6-31) on GABA and Substance P release are not directly addressed in the provided search results, research on the parent molecule suggests potential, albeit likely different, modulatory effects.

Immunomodulatory Functions

β-Endorphin (6-31) has been shown to directly influence the activity of various immune cells, highlighting a significant role in the communication between the nervous and immune systems. These effects are often mediated through non-opioid pathways. nih.govnih.govfrontiersin.org

Regulation of Monocyte Chemotaxis

Research has demonstrated that β-endorphin (6-31) exhibits chemotactic activity for human monocytes. nih.govnih.govfrontiersin.org This means it can attract these immune cells to specific sites. Notably, this effect is not blocked by naloxone, an opioid antagonist, indicating that it is mediated through non-opioid receptors. nih.gov The C-terminal portion of β-endorphin appears to be crucial for this activity. nih.gov One study found that β-endorphin (6-31) induced chemotaxis of human monocytes at a concentration of 1 nM. targetmol.com

Modulation of T-Cell Proliferation

β-Endorphin (6-31) has been identified as having a stimulatory effect on the proliferation of rat T-cells. nih.gov This effect is in contrast to the N-terminal portion of β-endorphin, which can inhibit this proliferation. nih.gov The stimulatory action of β-endorphin (6-31) is mediated through non-opioid receptors. nih.govfrontiersin.orgnih.gov This dualistic nature of the full β-endorphin molecule, with different fragments having opposing effects, underscores the complexity of its immunomodulatory role. nih.gov

Peptide FragmentEffect on Rat T-Cell Proliferation
β-Endorphin (6-31)Enhanced proliferation
β-Endorphin (18-31)Enhanced proliferation
β-Endorphin (24-31)No stimulation
β-Endorphin (28-31)No stimulation

Influence on Natural Killer (NK) Cell Activity

The influence of β-endorphin and its fragments on Natural Killer (NK) cell activity is complex and appears to be context-dependent. While some studies suggest that endogenous opioids released during prolonged stress may suppress splenic NK cell activity, other research indicates that certain non-opioid fragments of β-endorphin, such as BE 2-16 and BE 2-17, can actually increase lymphocyte NK cell activity. nih.govpnei-it.com However, a study investigating the effects of β-endorphin during prolonged exercise found no evidence to support the hypothesis that β-endorphin mediates the exercise-induced enhancement of NK cell activity. nih.govphysiology.org The specific, direct effect of the β-endorphin (6-31) fragment on NK cell activity requires further investigation to be conclusively determined. Research has shown that various cytokines and hormones can modulate NK cell cytotoxicity. physiology.org

Metabolic Regulation

In Vitro Lipolytic Activity and Glycerol (B35011) Release

Research has demonstrated that β-endorphin (6-31) possesses lipolytic activity, meaning it can stimulate the breakdown of fats (lipolysis) in adipose tissue. nih.govoup.com This process leads to the release of glycerol, a backbone molecule of triglycerides, into the surrounding medium.

In a study examining various fragments of β-endorphin, human β-endorphin (6-31) was identified as one of the active sequences that stimulate glycerol release from rabbit adipose tissue in vitro. nih.govoup.com This finding suggests that the lipolytic action of β-endorphin is not solely dependent on the full-length peptide. Structure-activity relationship studies have highlighted the importance of the C-terminal portion of the β-endorphin molecule for this lipolytic effect. nih.govresearchgate.net Specifically, sequences lacking the final two amino acid residues were found to be inactive, emphasizing the critical role of the C-terminal end. nih.govoup.com

The lipolytic response to β-endorphin and its fragments can also be influenced by the metabolic state of the animal, with different responses observed in starved, ad libitum-fed, and starved-refed animals. nih.govoup.com This indicates that the regulation of lipolytic potency is complex and not solely determined by the concentration of the peptide itself. nih.govoup.com

Below is a table summarizing the lipolytic activity of different β-endorphin sequences.

Peptide SequenceLipolytic Activity (Glycerol Release)
Porcine β-endorphin-(1-31)Active
Human β-endorphin-(1-31)Active
Human β-endorphin-(6-31) Active
Human β-endorphin-(1-5)-(16-31)Active
Sequences lacking the last two amino acid residuesInactive

Protein-Protein Interactions Beyond Receptors

Beyond its metabolic roles, β-endorphin (6-31) engages in specific protein-protein interactions that are not mediated by classical opioid receptors. These interactions point to a broader physiological significance for this peptide fragment.

Coaggregation with Adrenocorticotropic Hormone (ACTH)

β-Endorphin and Adrenocorticotropic Hormone (ACTH) are derived from the same precursor molecule, pro-opiomelanocortin (POMC), and are co-stored in pituitary secretory granules. nih.govnih.gov Studies have investigated the molecular interactions between these two peptides, revealing a propensity for coaggregation.

Molecular dynamics simulations have shown that β-endorphin and ACTH can form an interacting unit. nih.govnih.gov In these simulations, two β-endorphin molecules were observed to associate with one ACTH molecule, forming a mixed trimeric assembly. nih.gov This interaction is significant because ACTH alone does not readily aggregate into amyloid-like structures under various conditions. nih.govnih.gov The data suggests that ACTH requires β-endorphin for its conformational transition and subsequent aggregation within secretory granules. nih.gov

Aggregation studies have also been performed on full-length β-endorphin and the N-terminally truncated fragment, β-endorphin (6-31). nih.gov These in vitro experiments provide further insight into the aggregation properties of these peptides. The coaggregation of ACTH and β-endorphin is believed to be relevant to the biogenesis of secretory granules in the pituitary gland. nih.govnih.gov

Interactions with Complement S protein (Vitronectin)

β-Endorphin (6-31) has been shown to interact with the Complement S protein, also known as vitronectin. frontiersin.orgnih.gov This interaction occurs at specific non-opioid binding sites on vitronectin. frontiersin.orgnih.gov The binding of β-endorphin to vitronectin is enhanced when vitronectin interacts with heparin or is adsorbed to surfaces, which exposes additional binding sites for the peptide. nih.gov

Studies characterizing this interaction have revealed that it is mediated through the C-terminal region of the β-endorphin molecule. nih.gov Competition assays have shown that β-endorphin (6-31) is an effective inhibitor of the binding of radiolabeled human β-endorphin to the terminal SC5b-9 complex of human complement, which contains vitronectin. nih.gov Computer analysis of these competition curves indicated the presence of two distinct binding components when β-endorphin (6-31) was used as an inhibitor. nih.gov This suggests a complex binding mechanism.

The interaction between β-endorphin fragments and vitronectin is thought to have functional significance, potentially modulating certain immune system functions, particularly in processes like inflammation and wound repair where vitronectin is involved. nih.gov

Analytical and Methodological Approaches in β Endorphin 6 31 Research

Peptide Synthesis and Purification Methods for (6-31) Analogues

The generation of β-endorphin (6-31) and its analogues for research purposes predominantly relies on synthetic chemical methods. Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing these peptides. nih.govresearchgate.netrsc.org This method involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support.

One approach involves using t-butoxycarbonyl (Boc) and benzyl-based protecting groups on polyamide supports. rsc.org However, research has shown that employing fluorenylmethoxycarbonyl (Fmoc) and t-butyl protecting groups can lead to a higher yield and a purer final product by minimizing acidic reaction conditions. rsc.org For instance, human β-endorphin and its analogues have been successfully synthesized using these comparative solid-phase methods. rsc.org Following synthesis, purification is crucial to isolate the target peptide from by-products and truncated sequences. High-performance liquid chromatography (HPLC) is the primary method for purification, ensuring a high degree of homogeneity for the synthesized peptides. researchgate.netsigmaaldrich.com The purity of the final peptide product, such as rat β-endorphin, is often confirmed to be ≥97% by HPLC. sigmaaldrich.com

Spectroscopic and Biophysical Characterization Techniques

To understand the structure and aggregation properties of β-endorphin (6-31), researchers employ a variety of spectroscopic and biophysical techniques. These methods provide information on the peptide's secondary structure, its propensity to form amyloid fibrils, and the morphology of its aggregates.

Circular Dichroism (CD) spectroscopy is a vital tool for examining the secondary structure of peptides in solution. nih.govplos.org CD spectra, typically recorded in the far-UV region (198–260 nm), reveal the presence of characteristic secondary structural elements like α-helices, β-sheets, and random coils. plos.org

Studies on β-endorphin (6-31) have utilized CD spectroscopy to monitor its conformational state under various conditions. nih.gov For example, at a concentration of 2 mg/ml in 5% D-mannitol (pH 5.5), β-endorphin (6-31) remains largely unstructured, exhibiting a random coil conformation, even after a week of incubation at 37°C. nih.govplos.org However, in the presence of an aggregating agent like low molecular weight (LMW) heparin, its conformation changes over time. Initially, it shows a mixed conformation of random coil and α-helix, which transitions to a predominantly α-helical conformation after four days, and finally to a mostly β-sheet conformation by day seven. nih.gov These structural transitions are indicative of the peptide's aggregation process.

ConditionIncubation TimePredominant Secondary Structure of β-Endorphin (6-31)
5% D-mannitol, pH 5.5Up to 7 daysMostly unstructured (random coil) nih.govplos.org
5% D-mannitol, pH 5.5 + 400 µM LMW HeparinDay 0Mixed random coil and α-helix nih.gov
5% D-mannitol, pH 5.5 + 400 µM LMW HeparinDay 4Mostly α-helical nih.gov
5% D-mannitol, pH 5.5 + 400 µM LMW HeparinDay 7Mostly β-sheet nih.gov

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. plos.org This property makes ThT fluorescence assays a standard method for monitoring the kinetics of amyloid formation in real-time. mdpi.comresearchgate.net The assay involves exciting the sample at approximately 450 nm and measuring the emission at around 482 nm. plos.org

In research on β-endorphin (6-31), ThT binding studies have been used to compare its aggregation kinetics to that of the full-length β-endorphin. nih.govplos.org After a one-week incubation period in the presence of heparin, β-endorphin (6-31) showed significantly less ThT binding compared to the full-length peptide. plos.org This finding suggests that the truncation of the N-terminal 1-5 amino acid residues results in slower aggregation kinetics and a reduced capacity for amyloid formation. nih.gov

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to visualize the morphology of peptide aggregates at the nanoscale. nih.govthescipub.com These methods provide direct evidence for the presence and structure of amyloid fibrils.

For β-endorphin (6-31), both EM and AFM have been employed to study its fibril formation. nih.gov After seven days of incubation with heparin, EM studies revealed the formation of very thin and sparse amyloid-like fibrils for β-endorphin (6-31), in contrast to the numerous, well-defined fibrils formed by full-length β-endorphin under the same conditions. nih.govplos.org In the absence of heparin, neither peptide formed fibrils, showing only small oligomeric structures. nih.govplos.org AFM imaging corroborated these findings, showing fewer fibrils for the β-endorphin (6-31) sample compared to the full-length peptide. nih.gov For AFM analysis, samples are typically diluted, spotted onto a freshly cleaved mica sheet, and imaged in tapping mode. nih.gov

Thioflavin T (ThT) Fluorescence Assays

Chromatographic and Mass Spectrometric Identification and Quantification

The precise identification and quantification of β-endorphin (6-31) in complex biological matrices or synthetic mixtures are achieved through the coupling of chromatographic separation with mass spectrometric detection. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of peptides like β-endorphin and its fragments. nih.govspringernature.comopenaccessjournals.com Reversed-phase HPLC (RP-HPLC) is commonly used, where peptides are separated based on their hydrophobicity. nih.govnih.gov The separation typically occurs on columns with stationary phases like n-octadecyl (C18) or n-butyl (C4) silica. nih.gov

HPLC can be used to monitor the purity of synthetic β-endorphin (6-31) and to separate it from other related fragments. sigmaaldrich.com For instance, studies on the enzymatic degradation of human β-endorphin have used on-line HPLC coupled with mass spectrometry to identify the resulting peptide fragments. nih.gov In these setups, samples from complex mixtures are often first prepurified and enriched on a small reversed-phase precolumn before being transferred to the analytical column for separation by gradient elution. nih.gov This approach allows for the sensitive and specific detection of β-endorphin fragments, even in intricate biological samples. nih.govnih.gov The technique is also central to quality control in the commercial production of the peptide, ensuring high purity (e.g., ≥97%). sigmaaldrich.com

TechniqueApplication in β-Endorphin (6-31) ResearchKey Findings/Parameters
Solid-Phase Peptide Synthesis (SPPS) Synthesis of β-endorphin (6-31) and its analogues. nih.govrsc.orgFmoc/t-butyl protection strategy offers higher yield and purity. rsc.org
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure. nih.govplos.orgShows transition from random coil to β-sheet in the presence of heparin. nih.gov
Thioflavin T (ThT) Fluorescence Assay Monitoring amyloid fibril formation. plos.orgIndicates slower aggregation kinetics compared to full-length β-endorphin. plos.org
Electron Microscopy (EM) Visualization of fibril morphology. nih.govReveals fewer and thinner fibrils compared to full-length β-endorphin. nih.gov
Atomic Force Microscopy (AFM) High-resolution imaging of aggregates. nih.govConfirms the presence of fewer fibrils than full-length β-endorphin. nih.gov
High-Performance Liquid Chromatography (HPLC) Purification, quantification, and analysis of fragments. sigmaaldrich.comnih.govnih.govUsed to ensure ≥97% purity and to separate degradation products. sigmaaldrich.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of peptides like β-endorphin (6-31). epo.org This method allows for the rapid and sensitive determination of the peptide's molecular weight, providing confirmation of its identity in synthetic preparations and biological samples. epo.orgresearchgate.net

In MALDI-MS, the peptide is co-crystallized with a matrix material that strongly absorbs laser light. A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize the peptide. The ionized peptides are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

Researchers have utilized MALDI-MS to:

Verify the molecular mass of synthetically produced β-endorphin (6-31). epo.org

Analyze the fragments of β-endorphin, including the (6-31) segment, in various biological contexts. epo.org

Study the interactions of β-endorphin with other molecules by observing mass shifts in the resulting complexes. acs.org

The high sensitivity and mass accuracy of MALDI-MS make it an indispensable tool for the structural characterization of β-endorphin (6-31) and its metabolites. researchgate.netacs.org

Radioimmunoassay (RIA) for Immunoreactive Peptide Detection

Radioimmunoassay (RIA) is a highly sensitive method used to quantify the levels of immunoreactive peptides, including β-endorphin and its fragments, in biological fluids and tissue extracts. nih.govsci-hub.se This technique relies on the principle of competitive binding, where a radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites.

The general procedure for an RIA involves:

Incubating the sample containing the unknown amount of peptide with a known amount of radiolabeled peptide and a specific antibody.

Allowing the mixture to reach equilibrium.

Separating the antibody-bound peptide from the free peptide.

Measuring the radioactivity of the antibody-bound fraction.

A standard curve is generated using known concentrations of unlabeled peptide, and the concentration in the unknown sample is determined by interpolation.

While highly sensitive, the specificity of RIA is dependent on the antibody used. Some antibodies raised against β-endorphin may cross-react with its fragments, including β-endorphin (6-31). pnas.org Studies have shown a clear dissociation between immunoreactivity and other biological activities for certain β-endorphin analogs, highlighting the importance of using well-characterized antibodies. pnas.org For instance, a highly specific two-site fluid phase immunoprecipitation RIA has been developed to distinguish authentic β-endorphin (1-31) from its derivatives. sci-hub.se

In Vitro Pharmacological Assays

To understand the functional properties of β-endorphin (6-31), a variety of in vitro pharmacological assays are employed. These assays assess the peptide's ability to interact with and modulate the activity of specific receptors and signaling pathways.

Receptor binding assays are fundamental for determining the affinity of a ligand, such as β-endorphin (6-31), for a specific receptor. Radioligand displacement assays are commonly used for this purpose. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of an unlabeled compound, like β-endorphin (6-31), to displace the radiolabeled ligand from the receptor is then measured.

Research has shown that β-endorphin (6-31) can act as a potent inhibitor of human β-endorphin binding to specific sites in certain cell lines. pnas.org For example, in mouse neuroblastoma N18TG2 cells, which possess binding sites for human β-endorphin but not for [Leu]enkephalin or morphine, β-endorphin-(6-31) was found to be a potent inhibitor of binding. pnas.org This suggests that the non-enkephalin segment of the β-endorphin molecule is crucial for interaction with these specific binding sites. pnas.org

In another study using the human monocyte-like cell line U937, competition studies with β-[125I]endorphin demonstrated that β-endorphin-(6–31) was approximately 5-fold less potent than β-endorphin in binding to naloxone-insensitive sites. oup.com

Cell LineRadioligandFindings for β-Endorphin (6-31)Reference
N18TG2 Neuroblastoma³H-βh-EPPotent inhibitor of binding pnas.org
U937 Mononuclear Cellsβ-[125I]endorphin~5-fold less potent than β-endorphin oup.com

Many opioid receptors are G protein-coupled receptors (GPCRs). Ligand binding to these receptors promotes the exchange of GDP for GTP on the α-subunit of the associated G protein, leading to its activation and downstream signaling. G protein activation assays, such as the [35S]GTPγS binding assay, measure this initial step in receptor activation.

In this assay, cell membranes containing the receptor of interest are incubated with the test compound (e.g., β-endorphin (6-31)) and [35S]GTPγS, a non-hydrolyzable analog of GTP. An increase in the binding of [35S]GTPγS to the membranes indicates that the compound is acting as an agonist and activating the G protein.

Studies have suggested that β-endorphin (1-31) can promote GTPγS binding to G proteins, and this effect can be modulated by other factors. nih.gov While direct data on β-endorphin (6-31) in this specific assay is limited in the provided context, the methodology is critical for characterizing the intrinsic efficacy of β-endorphin fragments at opioid receptors. The binding of β-endorphin to naloxone-insensitive sites on U937 cells has been shown to be sensitive to GTPγS, suggesting coupling to a G protein. oup.com

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com Therefore, measuring changes in intracellular cAMP levels is a common method to assess the functional consequences of opioid receptor activation.

In a typical cAMP accumulation assay, cells expressing the opioid receptor are first stimulated with an agent like forskolin, which activates adenylyl cyclase and increases intracellular cAMP levels. nih.govnih.gov The ability of a test compound, such as a β-endorphin fragment, to inhibit this forskolin-stimulated cAMP accumulation is then quantified. nih.gov

Research investigating the effects of β-endorphin (1-31) and its N-terminal fragments has utilized cAMP assays to determine their potency at mu, delta, and kappa opioid receptors. nih.gov These studies have shown that while the full-length peptide and its N-terminal fragments can modulate cAMP levels, their efficacy and potency vary depending on the receptor subtype. nih.gov Although specific data for β-endorphin (6-31) in this assay was not detailed in the provided search results, this method is essential for determining whether it acts as an agonist, antagonist, or has no effect on this key signaling pathway. The general principle is that opioids attenuate cAMP levels. mdpi.com

Assay PrincipleKey ReagentsMeasured OutcomeImplication for Opioid Agonists
Inhibition of cAMP productionCells expressing opioid receptors, Forskolin, Test compoundDecrease in intracellular cAMP levelsInhibition of adenylyl cyclase activity

G Protein Activation Assays (e.g., GTPγS binding)

In Vitro Cellular Functional Assays

Beyond receptor binding and second messenger modulation, in vitro cellular functional assays are used to investigate the broader biological effects of β-endorphin (6-31) on various cell types. These assays can provide insights into the peptide's role in processes such as immune cell function and cell proliferation.

For instance, β-endorphin (6-31) has been shown to mediate effects on the immune system, acting as a non-opioid β-endorphin antagonist in certain contexts. peptide.com Studies have examined its impact on:

Monocyte Chemotaxis: Research has indicated that β-endorphin (6-31) can affect human monocyte chemotaxis through a mechanism that does not require the N-terminal tyrosine, a hallmark of classical opioid activity. nih.gov

T-cell Proliferation: The proliferation of T-cells has also been shown to be modulated by β-endorphin (6-31) at non-opioid receptors. nih.gov

Cell Apoptosis: In a study on mouse Leydig TM3 cells, β-endorphin was shown to promote apoptosis, highlighting a potential role in regulating cell survival. mdpi.com

These functional assays are critical for delineating the specific, and often non-classical, biological activities of β-endorphin (6-31) and distinguishing its effects from those of the parent β-endorphin molecule. peptide.comnih.gov

Chemotaxis Assays

Chemotaxis assays are crucial in vitro methods used to quantify the directed migration of cells in response to a chemical gradient. While specific studies focusing on β-endorphin (6-31) are not widely documented, this methodology is standard for assessing the chemoattractant or chemorepellent properties of peptides on various cell types, particularly immune cells.

The primary technique for this assessment is the chamber-based assay (e.g., Boyden or transwell chambers). In this setup, a porous membrane separates two compartments. Cells, such as lymphocytes or monocytes, are placed in the upper compartment, and the peptide being tested is placed in the lower compartment to create a concentration gradient across the membrane. After an incubation period, the number of cells that have migrated through the pores to the lower chamber is quantified. This quantification can be done by microscopy after staining or by using automated cell counters. The results indicate whether the peptide acts as a chemoattractant, stimulating cell migration. For instance, studies on the parent β-endorphin molecule have used such assays to evaluate its influence on the migration of T lymphocytes and monocytes, which is relevant in the context of inflammation. fluoroprobe.comresearchgate.net

Table 1: Representative Data Structure for a Chemotaxis Assay

This table illustrates the typical format for presenting chemotaxis data. Specific values for β-Endorphin (6-31) are not available and are shown here for illustrative purposes only.

Cell TypeTest CompoundConcentrationMigrated Cells (Mean ± SD)Chemotactic Index
T LymphocytesControl-150 ± 201.0
T Lymphocytesβ-Endorphin (6-31)10⁻⁸ MData not availableData not available
T Lymphocytesβ-Endorphin (6-31)10⁻¹⁰ MData not availableData not available
MonocytesControl-200 ± 251.0
Monocytesβ-Endorphin (6-31)10⁻⁸ MData not availableData not available
Monocytesβ-Endorphin (6-31)10⁻¹⁰ MData not availableData not available

Cell Proliferation Assays

Cell proliferation assays are used to determine the effect of a substance on the rate of cell division. These are vital for understanding a compound's potential role in processes like immune response, tissue repair, or cancer biology. Although detailed findings for β-endorphin (6-31) are scarce, the parent peptide has been shown to stimulate T lymphocyte proliferation. fluoroprobe.com

Several methods are available to measure cell proliferation. googleapis.com A common approach is the use of tetrazolium salts like MTT, XTT, or WST-1. google.com Viable, metabolically active cells reduce these salts into a colored formazan (B1609692) product, and the intensity of the color, measured with a spectrophotometer, is directly proportional to the number of living cells. google.com Another method involves measuring the incorporation of a labeled nucleotide, such as BrdU (bromodeoxyuridine), into the DNA of dividing cells. This is often detected using an antibody-based method (ELISA) or flow cytometry. These assays allow researchers to determine if a peptide like β-endorphin (6-31) promotes or inhibits the growth of specific cell populations. googleapis.comgoogle.com

Table 2: Example Data Structure for a Cell Proliferation Assay (WST-1 Method)

This table demonstrates how cell proliferation data would be presented. Specific values for β-Endorphin (6-31) are not available and are shown for illustrative purposes.

Cell LineTreatmentConcentrationAbsorbance at 450 nm (Mean ± SD)% Proliferation vs. Control
Jurkat (T cell line)Control-0.50 ± 0.05100%
Jurkat (T cell line)β-Endorphin (6-31)10⁻⁷ MData not availableData not available
Jurkat (T cell line)β-Endorphin (6-31)10⁻⁹ MData not availableData not available
U937 (Monocyte line)Control-0.75 ± 0.08100%
U937 (Monocyte line)β-Endorphin (6-31)10⁻⁷ MData not availableData not available
U937 (Monocyte line)β-Endorphin (6-31)10⁻⁹ MData not availableData not available

Animal Model Studies for Physiological Function Elucidation

Animal models are indispensable for investigating the complex physiological and behavioral effects of peptides in a living system. While studies targeting β-endorphin (6-31) specifically are not prominent, research on the complete β-endorphin peptide (1-31) illustrates the methodologies used to explore its functions, such as its role in stress, anxiety, and pain modulation. googleapis.com

Assessment of Behavioral Responses in Animal Models

To evaluate the function of a peptide like β-endorphin, researchers use a battery of standardized behavioral tests in animal models, typically rodents. These tests are designed to assess specific neurological functions or states. For example, anxiety-like behavior can be measured using the Elevated Plus Maze, which gauges an animal's willingness to explore open, exposed arms versus enclosed arms, or the Light-Dark Box assay, which measures time spent in a brightly lit versus a dark compartment. googleapis.com Locomotor activity is often assessed in an open field test. Studies on β-endorphin deficient mice have shown that the peptide normally helps to attenuate behavioral responses to stress. googleapis.com Such models would be essential to determine if the (6-31) fragment retains, opposes, or has no effect on the known behavioral functions of the full-length peptide.

Electrophysiological Recordings (e.g., GABA-mediated IPSCs)

Electrophysiology provides direct measurement of neuronal activity and synaptic transmission. To understand how a peptide modulates neural circuits, researchers can perform in vitro or in vivo recordings. A key target for β-endorphin is the modulation of inhibitory neurotransmission. The full β-endorphin (1-31) peptide is known to inhibit the release of the neurotransmitter GABA (gamma-aminobutyric acid) in certain brain regions, which in turn disinhibits dopamine (B1211576) release, contributing to its analgesic and rewarding effects.

To investigate this, scientists can use patch-clamp electrophysiology on brain slices containing regions of interest, such as the hypothalamus or periaqueductal gray. By recording from a neuron, they can measure inhibitory postsynaptic currents (IPSCs) that are mediated by GABA-A receptors. The application of a peptide like β-endorphin (6-31) to the slice would reveal its effect on these currents. A decrease in the frequency or amplitude of GABA-mediated IPSCs would suggest that the peptide acts to suppress GABAergic inhibition, similar to the action of its parent molecule.

Emerging Research Areas and Unanswered Questions

Elucidation of Novel Receptors for β-Endorphin (6-31)

While full-length β-endorphin (β-EP (1-31)) primarily interacts with classical opioid receptors, evidence suggests that β-endorphin (6-31) may act through distinct, non-opioid binding sites. frontiersin.orgnih.gov

Non-Opioid Binding Sites: Research on neuroblastoma x glioma hybrid (NG108-15) cells has provided direct evidence for the existence of two separate binding sites for β-endorphin. nih.gov One site recognizes the N-terminal enkephalin sequence, characteristic of opioid activity, while the other binds the C-terminal segment, including fragments like β-endorphin (6-31). nih.gov This C-terminal binding is not displaced by opioid-specific ligands, indicating a non-opioid receptor interaction. nih.gov

Immune Cell Receptors: Studies on immune cells have also pointed towards the existence of non-opioid binding sites for β-endorphin and its fragments. frontiersin.orgfrontiersin.org These sites are proposed to be activated by sequences such as β-endorphin (6-31) and are not affected by naloxone, a classic opioid antagonist. frontiersin.orgfrontiersin.org

Complement S Protein (Vitronectin): An interesting finding is the identification of the complement S protein, also known as vitronectin, as a novel binding protein for β-endorphin. This interaction, which occurs at non-opioid sites, is facilitated by heparin or surface binding. frontiersin.org

The definitive identification and characterization of these novel receptors remain a critical area of ongoing research.

Comprehensive Mapping of Non-Opioid Dependent Signaling Pathways

The interaction of β-endorphin (6-31) with its putative non-opioid receptors triggers unique intracellular signaling cascades that are independent of the pathways activated by full-length β-endorphin at opioid receptors.

Modulation of Immune Cell Function: β-endorphin (6-31) has been shown to modulate immune cell activities, such as T-cell proliferation and human monocyte chemotaxis, through non-opioid receptor mechanisms. frontiersin.org These effects are not blocked by opioid antagonists, further supporting the existence of separate signaling pathways. frontiersin.org

Cytokine Expression: The immunomodulatory effects of β-endorphin fragments are often linked to changes in cytokine expression. frontiersin.org While full-length β-endorphin can influence cytokine release through opioid receptors, the non-opioid actions of fragments like β-endorphin (6-31) suggest an alternative mechanism for regulating the immune response. agriculturejournals.cznih.gov

A comprehensive understanding of these non-opioid dependent signaling pathways is essential to fully grasp the functional significance of β-endorphin (6-31).

Differential Biological Roles of β-Endorphin (6-31) Versus Full-Length β-Endorphin

The distinct receptor interactions and signaling pathways of β-endorphin (6-31) compared to its full-length counterpart result in different biological effects.

FeatureFull-Length β-Endorphin (1-31)β-Endorphin (6-31)
Primary Receptor Interaction Opioid receptors (μ, δ, κ) wikipedia.orgmdpi.comnih.govPutative non-opioid receptors frontiersin.orgnih.gov
Analgesic Effect Potent analgesic wikipedia.orgmdpi.comLacks analgesic activity frontiersin.org
Immune Modulation Modulates immune responses via opioid receptors agriculturejournals.czresearchgate.netModulates immune responses via non-opioid receptors frontiersin.org
Aggregation Properties Forms amyloid fibrils, a process implicated in secretory granule biogenesis plos.orgShows slower aggregation kinetics and reduced amyloid formation compared to the full-length peptide plos.org

Role of β-Endorphin (6-31) in Specific Inflammatory Milieus

The local environment of inflamed tissue, characterized by changes in pH and enzymatic activity, can influence the biotransformation of β-endorphin and the subsequent actions of its fragments. frontiersin.orgfrontiersin.org

Biotransformation in Inflammation: Studies have shown that the metabolism of β-endorphin (1-31) is faster in homogenized inflamed tissue compared to serum. frontiersin.orgfrontiersin.org This suggests that in inflammatory conditions, there may be an increased generation of fragments like β-endorphin (6-31).

Further research is needed to delineate the specific roles of β-endorphin (6-31) in different types of inflammatory responses and its contribution to the resolution or exacerbation of inflammation.

Potential as a Research Tool for Modulating Biological Processes

The unique properties of β-endorphin (6-31) make it a valuable tool for investigating biological systems.

Dissecting Opioid vs. Non-Opioid Effects: Because it lacks the N-terminal tyrosine essential for opioid receptor binding, β-endorphin (6-31) can be used to specifically probe non-opioid pathways without the confounding effects of opioid receptor activation. frontiersin.org

Investigating Immune Function: Its ability to modulate immune cell activity through non-opioid mechanisms makes it a useful probe for studying the intricate communication between the neuroendocrine and immune systems. frontiersin.org

Studying Peptide Aggregation: The differential aggregation properties of β-endorphin (6-31) compared to the full-length peptide provide a model system for investigating the factors that govern protein and peptide aggregation, a process relevant to various physiological and pathological conditions. plos.org

As research continues to unravel the complexities of the endogenous opioid system, β-endorphin (6-31) will undoubtedly remain a key molecule of interest for its distinct biological profile and its potential to illuminate novel physiological and pathological mechanisms.

Q & A

Q. What are the standard methodologies for quantifying beta-Endorphin (6-31) in plasma, and what are their limitations?

Beta-Endorphin (6-31) is typically quantified using immunoassays (e.g., ELISA) or chromatographic techniques (e.g., HPLC). However, cross-reactivity with other endogenous opioids and matrix interference in plasma can affect accuracy. Advanced detection methods, such as mass spectrometry coupled with immunoprecipitation, improve specificity but require specialized equipment . Researchers should validate assays using appropriate controls and report recovery rates to address variability .

Q. How should dosage and administration routes be optimized for beta-Endorphin (6-31) in rodent models?

In mice, intraperitoneal administration of 0.03–1.00 μg/kg beta-Endorphin (6-31) has been shown to impair memory retention in inhibitory avoidance tasks. Dose conversion between species should account for body surface area differences (e.g., murine to human conversion factor: ~12.3). Solubility in saline or PBS must be confirmed to avoid aggregation, and aliquots should be stored at -80°C to prevent degradation .

Q. What experimental controls are critical when studying beta-Endorphin (6-31)'s role in stress response?

Include sham-treated groups (e.g., saline injections) and measure baseline corticosterone levels to account for stress-induced variability. Behavioral assays (e.g., forced swim tests) should be paired with biochemical endpoints (plasma beta-endorphin via ELISA) to correlate physiological and behavioral outcomes . Randomization of subjects and blinded data analysis are essential to mitigate bias .

Advanced Research Questions

Q. How can genetic polymorphisms (e.g., ACE ID/DD alleles) influence beta-Endorphin (6-31)'s effects on muscle fatigue?

Studies suggest ACE ID genotypes exhibit lower lactate dehydrogenase (LDH) and beta-endorphin post-exercise compared to DD genotypes, potentially due to altered opioid receptor sensitivity. Experimental designs should stratify subjects by genotype using PCR-based screening and include longitudinal measurements of muscle fatigue markers (e.g., lactic acid, LDH) . Confounding factors like training status must be statistically controlled .

Q. What methodological challenges arise when reconciling contradictory findings in beta-Endorphin (6-31)'s role in psychiatric disorders?

Inconsistent results in depression or PTSD studies may stem from heterogeneous patient cohorts (e.g., varying symptom severity) or assay variability. Meta-analyses should standardize inclusion criteria and employ random-effects models to account for between-study heterogeneity. Pre-registration of protocols (e.g., CONSORT-EHEALTH guidelines) enhances reproducibility .

Q. How can advanced computational tools improve the prediction of beta-Endorphin (6-31)'s receptor binding dynamics?

Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories can model interactions with μ-opioid receptors. Researchers should validate predictions using mutagenesis studies (e.g., alanine scanning) and report force field parameters (e.g., AMBER vs. CHARMM) to ensure reproducibility .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for analyzing beta-Endorphin (6-31) time-series data?

Use mixed-effects models to handle repeated measures (e.g., pre/post-intervention plasma levels). Non-normal distributions may require log transformation or non-parametric tests (e.g., Wilcoxon signed-rank). Software like R (lme4 package) or MYSTAT/LazStats can automate replication of ANOVA/t-test workflows .

Q. How should researchers address publication bias in systematic reviews of beta-Endorphin (6-31)?

Conduct funnel plot asymmetry tests (e.g., Egger’s regression) and include gray literature (e.g., conference abstracts) to minimize bias. Tools like ROBIS (Risk Of Bias In Systematic reviews) assess methodological quality, while PRISMA checklists standardize reporting .

Ethical & Regulatory Considerations

Q. What ethical safeguards are required for human studies involving beta-Endorphin (6-31) administration?

Obtain informed consent detailing potential risks (e.g., opioid receptor desensitization) and benefits. Minor assent and parental consent are mandatory for underage participants. Data anonymization and secure storage (e.g., encrypted databases) must comply with GDPR/HIPAA standards .

Q. Are current OECD guidelines sufficient to assess endocrine-disrupting effects of beta-Endorphin (6-31) analogs?

Existing guidelines (e.g., OECD TG 456) lack endpoints for neuroendocrine interactions. Propose tiered testing strategies: in vitro receptor binding assays followed by in vivo hypothalamic-pituitary-adrenal (HPA) axis modulation studies. Regulatory submissions should include raw data and code for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.